Monocarboxy Isononyl Phthalate

Human biomonitoring Exposure assessment DIDP metabolism

Monocarboxy Isononyl Phthalate (MCINP; also designated MCNP, cx-MiDP, or mono(carboxyisononyl) phthalate) is the carboxy-oxidized secondary metabolite of diisodecyl phthalate (DIDP), a high-molecular-weight phthalate plasticizer (MW 446.68 g/mol) used extensively in PVC polymers, flooring, and automotive interiors. MCINP bears the molecular formula C₁₈H₂₄O₆ and a molecular weight of 336.38 g/mol, structurally distinguished by a terminal carboxylic acid on a 10-carbon branched alkyl chain.

Molecular Formula C₁₈H₂₄O₆
Molecular Weight 336.38
Cat. No. B1160692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonocarboxy Isononyl Phthalate
SynonymsMCINP;  2-(((9-Carboxynonyl)oxy)carbonyl)benzoic Acid
Molecular FormulaC₁₈H₂₄O₆
Molecular Weight336.38
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monocarboxy Isononyl Phthalate (MCINP/MCNP): The Definitive Oxidative Biomarker Standard for Diisodecyl Phthalate (DIDP) Exposure Assessment


Monocarboxy Isononyl Phthalate (MCINP; also designated MCNP, cx-MiDP, or mono(carboxyisononyl) phthalate) is the carboxy-oxidized secondary metabolite of diisodecyl phthalate (DIDP), a high-molecular-weight phthalate plasticizer (MW 446.68 g/mol) used extensively in PVC polymers, flooring, and automotive interiors [1]. MCINP bears the molecular formula C₁₈H₂₄O₆ and a molecular weight of 336.38 g/mol, structurally distinguished by a terminal carboxylic acid on a 10-carbon branched alkyl chain [2]. Unlike its hydrolytic monoester precursor monoisodecyl phthalate (MiDP)—which is virtually undetectable in human urine—MCINP is excreted predominantly in its free (unconjugated) form and is detected in 89.9–98% of general population urine samples, making it the consensus primary urinary biomarker for DIDP exposure [3].

Why Generic Phthalate Monoester or DINP-Specific Metabolite Standards Cannot Substitute for MCINP in DIDP Biomonitoring


Phthalate metabolites exhibit strict parent-compound specificity governed by alkyl chain length and oxidation state; substituting MCINP with hydrolytic monoesters (e.g., MiDP, MINP) or even structurally proximal carboxy metabolites (e.g., MCOP from DINP) produces systematic exposure misclassification. The hydrolytic monoester MiDP is undetectable in 100% of tested human urine samples, while MINP—the monoester of DINP—is detected in only 12.9% of the U.S. population versus 89.9% for MCNP [1]. Critically, MCINP possesses a 10-carbon branched alkyl backbone (DIDP-derived; MW 336.38) while MCOP carries a 9-carbon backbone (DINP-derived; MW 322.35), producing distinct chromatographic retention times, MRM transitions, and isotopic dilution requirements [2]. The isomeric complexity of commercial DIDP formulations further demands that MCINP be quantified as a cluster of structural isomers, a challenge that simpler monoester standards cannot address [3]. These chemical, metabolic, and analytical divergences make generic substitution scientifically indefensible for regulatory, epidemiological, or clinical biomonitoring applications.

Quantitative Head-to-Head Evidence: Where MCINP Demonstrates Measurable Differentiation from Closest Comparators


Detection Frequency in Human Urine: MCINP (98%) vs. MiDP (0%) vs. MINP (12.9%)

MCINP achieves near-universal detection in human populations, whereas its hydrolytic monoester precursor MiDP is completely undetectable. In 129 adult volunteers with no known DIDP exposure, MCINP was detected in 98% of urine samples, while MiDP was detected in 0% [1]. In the nationally representative NHANES 2005–2006 cohort (n = 2,548), monocarboxyisononyl phthalate (MCNP, synonymous with MCINP) was detected in 89.9% of samples versus only 12.9% for monoisononyl phthalate (MINP, the hydrolytic monoester of DINP) [2]. This 7.6-fold difference in detection frequency renders the hydrolytic monoester approach epidemiologically non-viable for DIDP exposure surveillance.

Human biomonitoring Exposure assessment DIDP metabolism

Fractional Urinary Excretion (FUE): MCNP (0.099) vs. MINP (0.03) — A 3.3-Fold Advantage

The fractional urinary excretion rate (FUE) quantifies the molar percentage of an absorbed parent phthalate dose excreted as a specific metabolite—a critical parameter for back-calculating external exposure from urinary biomarker concentrations. Based on the 2007/2008 NHANES dataset, the FUE for MCNP (DIDP metabolite) is 0.099, identical to MCOP (DINP carboxy metabolite) and 3.3-fold higher than the FUE of 0.03 for MINP (DINP hydrolytic monoester) [1]. In controlled human dosing studies using deuterium-labelled DINP, the carboxy-metabolite fraction accounted for 10.7% of the administered dose excreted in urine within 48 hours, compared to only 2.2% for MINP—a 4.9-fold difference [2]. These FUE values are essential for accurate reverse dosimetry in exposure models.

Pharmacokinetics Urinary excretion Exposure reconstruction

Metabolic Source Specificity: MCINP as the Exclusive DIDP Carboxy Metabolite vs. MCOP for DINP

MCINP is the definitive carboxy-oxidized metabolite of DIDP, whereas monocarboxyisooctyl phthalate (MCOP) is the corresponding metabolite of DINP—a distinction rooted in the different alkyl chain lengths of the parent diesters (DIDP: predominantly C10; DINP: predominantly C9) [1]. In the NHANES 2005–2006 cohort, the strong correlation between MCOP and MCNP (Spearman r > 0.8, p < 0.0001) suggests co-exposure to both parent phthalates from shared commercial sources, but each metabolite retains unique parent-compound specificity [2]. Molecular weight differentiation (MCNP: 336.38 g/mol vs. MCOP: 322.35 g/mol) and distinct chromatographic elution profiles enable simultaneous quantification using isotope-dilution LC-MS/MS with deuterated internal standards [3]. This specificity is essential for regulatory frameworks (e.g., EU REACH, U.S. EPA TSCA) that assess DIDP and DINP as separate substances.

Metabolic specificity Source apportionment Regulatory biomonitoring

Major Urinary Metabolite Status: MCINP is the Predominant DIDP Metabolite in Urine vs. Co-Eluting Isomers MHiDP and MOiDP

In controlled rat toxicokinetic studies with 100 mg/kg oral DiDP, MCINP was identified as the single most abundant urinary metabolite among the four quantified species (MiDP, MHiDP, MCINP, MOiDP), establishing its primacy for exposure assessment [1]. In human volunteer studies (n=129), MCINP was detected in 98% of urine samples compared with 96% for MHiDP and 85% for MOiDP, with MCINP exhibiting the highest combined detection frequency and concentration [2]. Critically, MCINP was excreted predominantly in its free (unconjugated) form, whereas MOiDP required enzymatic deconjugation for accurate quantification—a methodological distinction that simplifies sample preparation protocols for MCINP-based assays [3]. The elution of MCINP, MHiDP, and MOiDP as multiple chromatographic peaks due to isomeric complexity further underscores the need for MCINP-specific standards rather than reliance on any single isomer.

Toxicokinetics Metabolite profiling Biomarker validation

Population Urinary Concentrations: MCINP (MCNP) vs. MCOP — NHANES 2003–2018 Comparative Distributions

Comprehensive NHANES data spanning 2003–2018 (N = 11,406) provide robust population reference ranges for urinary phthalate metabolites. MCNP (MCINP) exhibits a median urinary concentration of 2.00 μg/L (unadjusted) with a 75th percentile of 4.10 μg/L, compared to MCOP at 7.70 μg/L median and 21.30 μg/L at the 75th percentile [1]. When creatinine-corrected (NHANES 2011–2018), MCNP shows a median of 1.338 μg/g creatinine (95th percentile: 6.364 μg/g) while MCOP exhibits a median of 4.848 μg/g creatinine (95th percentile: 54.310 μg/g) [2]. The approximately 3.6-fold higher median MCOP concentration reflects greater population exposure to DINP than DIDP, confirming that MCNP and MCOP capture distinct exposure profiles and cannot serve as mutual proxies. Age-stratified analysis reveals that both MCNP and MCOP geometric mean concentrations are significantly higher among children than adolescents and adults (p < 0.01), a demographic exposure pattern critical for pediatric risk assessment [3].

Population biomonitoring Reference ranges NHANES

Isomeric Complexity and Analytical Demands: Why MCINP Requires High-Resolution Mass Spectrometry Confirmation vs. Simpler Monoester Standards

MCINP, like other DIDP and DINP oxidative metabolites, exists as a complex isomeric mixture reflecting the branched-chain isomer composition of commercial DIDP formulations. The MIREC study (2023), which developed a UPLC-MS/MS method for 24 phthalate metabolites in ~1,800 first-trimester urine samples, reported that MCiOP, MiNP, and MCiNP had to be reported semi-quantitatively due to unresolved isomeric clusters under standard MS/MS conditions [1]. Definitive isomer discrimination required a Quadrupole Time-of-Flight (QToF) system with mass resolution of ≤0.005 amu, compared to 0.5 amu for conventional triple-quadrupole MS/MS detectors [2]. This analytical stringency contrasts sharply with simpler monoester metabolites (e.g., MBP, MBzP) that resolve as single chromatographic peaks. The isomeric complexity of MCINP also complicates absolute quantification when authentic isomer-specific standards are unavailable, as commercial DIDP contains numerous C10 branched isomers [3].

Analytical chemistry Isomer resolution Quality assurance

High-Impact Application Scenarios for Monocarboxy Isononyl Phthalate Based on Quantitative Differentiation Evidence


Regulatory Human Biomonitoring Programs Requiring DIDP-Specific Exposure Metrics

National and international biomonitoring programs (e.g., NHANES, HBM4EU, Canadian Health Measures Survey) require DIDP-specific biomarkers because regulatory risk assessments evaluate DINP and DIDP as separate substances under REACH, TSCA, and other frameworks. MCINP's 89.9–98% population detection frequency [1] and parent-compound specificity for DIDP (vs. MCOP for DINP) make it the only analytically and toxicologically valid urinary biomarker for DIDP exposure surveillance. The CDC's NHANES program has adopted MCNP (MCINP) as the official DIDP exposure biomarker, and any laboratory conducting population-level DIDP biomonitoring must use MCINP as the calibration standard to ensure inter-laboratory comparability with CDC reference ranges (median 2.00 μg/L, NHANES 2003–2018) [2].

Toxicokinetic and Metabolism Studies of High-Molecular-Weight Phthalates

Investigators studying DIDP absorption, distribution, metabolism, and excretion (ADME) in animal models or human volunteer studies require MCINP as the primary urinary endpoint. Toxicokinetic data demonstrate that MCINP is the single most abundant DIDP metabolite in rat urine following oral administration [3], and its predominant excretion in free (unconjugated) form simplifies sample preparation by eliminating the need for enzymatic deconjugation—unlike MOiDP, which is largely glucuronidated and requires β-glucuronidase treatment [4]. The FUE value of 0.099 for MCNP [5] is essential for reverse dosimetry calculations that convert urinary concentrations to estimated external DIDP intake.

Epidemiological Studies Linking DIDP Exposure to Health Outcomes

Large-scale epidemiological investigations (e.g., EARTH Study, NHANES-based association studies) that examine relationships between phthalate exposure and reproductive, metabolic, or developmental outcomes must differentiate DIDP from DINP exposure due to their distinct toxicological profiles. MCINP's unique 10-carbon backbone (MW 336.38) enables chromatographic separation from the 9-carbon MCOP (MW 322.35) [6], preventing exposure misclassification that would bias effect estimates toward the null. The significantly higher MCINP concentrations observed in children vs. adults (p < 0.01) [7] underscore the importance of age-stratified reference ranges only achievable with MCINP-specific quantification.

Analytical Method Development and Quality Assurance for Phthalate Metabolite Panels

Laboratories developing or validating multi-analyte LC-MS/MS methods for phthalate metabolite panels must include MCINP as a distinct calibrant due to its isomeric complexity and the risk of co-elution with structurally similar metabolites. The MIREC study's finding that MCiNP requires semi-quantitative reporting under standard MS/MS conditions—and high-resolution QToF (≤0.005 amu) for definitive identification [8]—informs method validation protocols. Procurement of high-purity MCINP reference standard (≥95% purity, with deuterated d4 analog available for isotope dilution) is a prerequisite for achieving the accuracy and precision benchmarks (LOD ~0.5 μg/L) required for participation in external quality assessment schemes such as G-EQUAS.

Quote Request

Request a Quote for Monocarboxy Isononyl Phthalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.